physical and chemical properties of 1-Chloroisoquinoline
physical and chemical properties of 1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloroisoquinoline, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physical and Chemical Properties
1-Chloroisoquinoline is a pale yellow to orange crystalline solid at room temperature.[1] It is an important building block in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[2]
Data Presentation: Physical and Chemical Characteristics
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClN | [3] |
| Molecular Weight | 163.60 g/mol | [3][4] |
| CAS Number | 19493-44-8 | [4] |
| Melting Point | 31-36 °C | [4][5][6] |
| Boiling Point | 274-275 °C at 768 mmHg | [7][6] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Appearance | White to yellow low melting solid | [8] |
| Solubility | Insoluble in water | [6] |
| Flash Point | 158.0 ± 5.4 °C | [5] |
| LogP | 2.63 | [5] |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6): δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[6][9]
Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺.[6][9]
Synthesis of 1-Chloroisoquinoline
A common and effective method for the synthesis of 1-chloroisoquinoline is the reaction of isoquinoline-N-oxide with phosphoryl chloride.[6][9]
Experimental Protocol: Synthesis from Isoquinoline-N-oxide
Materials:
-
Isoquinoline-N-oxide
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, place isoquinoline-N-oxide (20.0 g).
-
Cool the flask in an ice bath.
-
Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline-N-oxide with stirring.
-
After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.
-
Remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Carefully quench the residue with ice water.
-
Extract the aqueous mixture with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 1-chloroisoquinoline (typical yield: 21.0 g, 85%).[6][9]
Synthesis Workflow
Chemical Reactivity and Applications
1-Chloroisoquinoline is a versatile intermediate that participates in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Key Reactions of 1-Chloroisoquinoline
1-Chloroisoquinoline is a valuable substrate for several important cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Homocoupling Reactions: Self-coupling to yield bis-isoquinolines.[7]
These reactions enable the introduction of a wide range of substituents at the 1-position of the isoquinoline (B145761) ring, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science. For instance, 1-chloroisoquinoline is used in the preparation of aminoisoquinolinylurea derivatives that have shown antiproliferative activity against melanoma cell lines.[6]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 1-Phenylisoquinoline (B189431)
Materials:
-
1-Chloroisoquinoline
-
Benzeneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Tetrahydrofuran (B95107) (THF)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
To a two-necked flask, add benzeneboronic acid (16 mmol), 1-chloroisoquinoline (12 mmol), tetrakis(triphenylphosphine)palladium (B116648) (0.06 mmol), 2 M sodium carbonate solution (60 mL), and tetrahydrofuran (60 mL).[9]
-
Protect the reaction mixture with a nitrogen atmosphere.
-
Heat the mixture in an oil bath at 123 °C for 12 hours.[9]
-
After cooling, pour the reaction mixture into distilled water.
-
Extract the organic phase with dichloromethane.
-
Separate the organic phase and purify it by column chromatography (silica gel, dichloromethane) to obtain 1-phenylisoquinoline as a white powder.[9]
Logical Relationship of Key Cross-Coupling Reactions
Conclusion
1-Chloroisoquinoline is a synthetically valuable compound with well-defined physical and chemical properties. Its utility as a precursor in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the synthesis of complex heterocyclic molecules. The experimental protocols provided herein offer a practical guide for its synthesis and derivatization, empowering researchers to explore novel chemical space in their drug discovery and development endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Page loading... [guidechem.com]

